Capsinolol is a synthetic derivative of nonivamide, a capsaicin analog. [] It has been studied for its unique pharmacological profile, which combines β-adrenoceptor blocking activity with the ability to release calcitonin gene-related peptide (CGRP) in the heart. [] This dual action makes it a subject of interest for cardiovascular research.
The synthesis of capsinolol and similar capsaicin analogs can be achieved efficiently through the aminolysis of vanillylamine with methyl esters. [] This reaction can be further enhanced by using triazabicyclo[4.4.0]dec‐5‐ene (TBD) as a catalyst and employing microwave irradiation. [] Microwave irradiation allows for solvent-free conditions, leading to shorter reaction times and higher yields. []
Capsinolol exhibits a dual mechanism of action: []* β-adrenoceptor antagonism: It acts as a competitive antagonist at β-adrenoceptors, blocking the effects of catecholamines like adrenaline and noradrenaline. This action contributes to its bradycardia (slow heart rate) effect. []* CGRP release: Capsinolol stimulates the release of CGRP from sensory nerves in the heart. [] CGRP is a potent vasodilator and also has positive inotropic effects, contributing to the observed cardiotonic effect of capsinolol. []
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1